molecular formula C9H8BBrN2O2 B14090296 (2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid

(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14090296
M. Wt: 266.89 g/mol
InChI Key: XIAKPLVRYASCHH-UHFFFAOYSA-N
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Description

(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Aryl Substituted Products: Through Suzuki-Miyaura coupling, various aryl-substituted derivatives can be synthesized.

    Functionalized Imidazoles: Substitution reactions can yield imidazole derivatives with diverse functional groups.

Scientific Research Applications

(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme functions.

    Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid and imidazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H8BBrN2O2

Molecular Weight

266.89 g/mol

IUPAC Name

(2-bromo-4-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BBrN2O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6,14-15H

InChI Key

XIAKPLVRYASCHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CN=C2)Br)(O)O

Origin of Product

United States

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